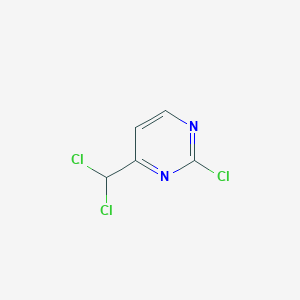
2-Chloro-4-(dichloromethyl)pyrimidine
Descripción general
Descripción
2-Chloro-4-(dichloromethyl)pyrimidine is a chemical compound with the molecular formula C5H3Cl3N2 and a molecular weight of 197.45 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-Chloro-4-(dichloromethyl)pyrimidine, often involves the use of organolithium reagents . The process involves a regioselective nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products . The reaction mixture is quenched with water to produce a dihydropyrimidine, which is then treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis
The InChI code for 2-Chloro-4-(dichloromethyl)pyrimidine is 1S/C5H3Cl3N2/c6-4(7)3-1-2-9-5(8)10-3/h1-2,4H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Pyrimidines, including 2-Chloro-4-(dichloromethyl)pyrimidine, are common heterocyclic compounds found in many natural products as well as synthetic drugs . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis
2-Chloro-4-(dichloromethyl)pyrimidine is a liquid at room temperature . It has a molecular weight of 197.45 .Aplicaciones Científicas De Investigación
Anti-Inflammatory Drug Development
2-Chloro-4-(dichloromethyl)pyrimidine has been identified as a key intermediate in the synthesis of pyrimidine derivatives, which are known for their anti-inflammatory properties . These compounds can inhibit the expression and activities of various inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α, making them potential candidates for the development of new anti-inflammatory drugs.
Anticancer Agents
The pyrimidine scaffold is a common feature in many pharmacologically active compounds, including anticancer agents . 2-Chloro-4-(dichloromethyl)pyrimidine can serve as a precursor in the synthesis of such compounds, contributing to the development of novel treatments for various types of cancer.
Organic Synthesis
In organic chemistry, 2-Chloro-4-(dichloromethyl)pyrimidine is utilized as a building block for the synthesis of complex molecules . Its reactivity allows for the creation of a wide range of substituted pyrimidines, which can be further used in various synthetic applications.
Medicinal Chemistry
This compound plays a significant role in medicinal chemistry as a versatile intermediate. It is involved in the synthesis of drugs that target a variety of diseases, from leukemia to idiopathic pulmonary fibrosis, due to the structural diversity and biological activity of pyrimidine derivatives .
Industrial Applications
2-Chloro-4-(dichloromethyl)pyrimidine is also significant in industrial applications, particularly in the pharmaceutical industry where it is used for the synthesis of high-quality reference standards and other chemical entities required for drug testing and development .
Biochemical Research
In the field of biochemistry, 2-Chloro-4-(dichloromethyl)pyrimidine is valuable for its role in the study of biochemical pathways and processes. It can be used to synthesize compounds that interact with various biological targets, aiding in the understanding of their function and the development of biochemical assays .
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-4-(dichloromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-4(7)3-1-2-9-5(8)10-3/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRQEGIUGQZBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(dichloromethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



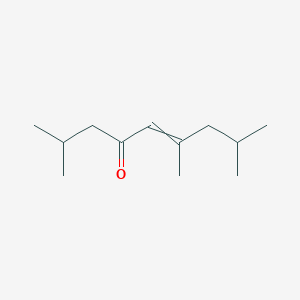

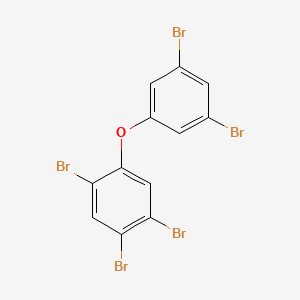
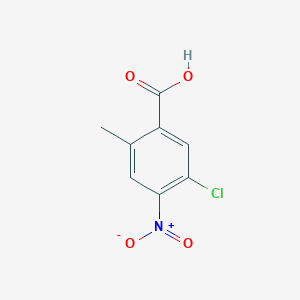
![4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1430631.png)
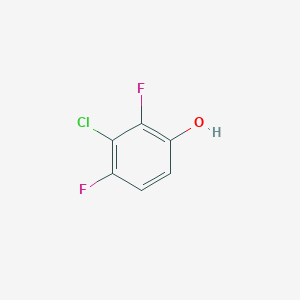
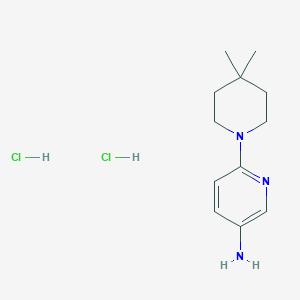
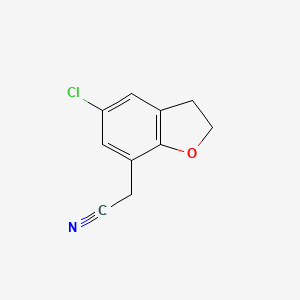
![3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one](/img/structure/B1430639.png)
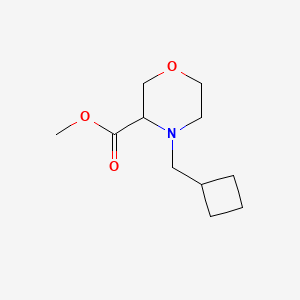
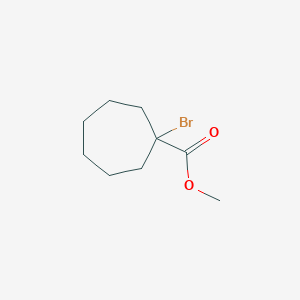
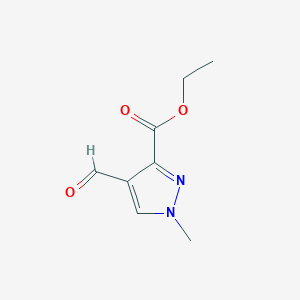
![methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride](/img/structure/B1430645.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoate](/img/structure/B1430646.png)